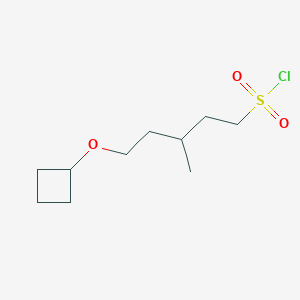

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride

Description

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is a sulfonate ester derivative characterized by a cyclobutyl ether group, a branched methyl substituent, and a sulfonyl chloride functional group. Its molecular formula is C₁₀H₁₇ClO₃S, with a molecular weight of 252.76 g/mol. The compound is typically used in organic synthesis as a reactive intermediate for introducing sulfonate groups into target molecules, particularly in pharmaceutical and agrochemical research. The cyclobutoxy group contributes to steric effects and conformational rigidity, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

5-cyclobutyloxy-3-methylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10-3-2-4-10/h9-10H,2-8H2,1H3 |

InChI Key |

LYNVJNMNHSUKLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC1CCC1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the oxidative conversion of thiol derivatives to sulfonyl chlorides. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This method is highly efficient, offering excellent yields and short reaction times under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the oxidation of thiols . Industrial production methods often employ similar oxidative chlorination techniques to ensure high purity and yield.

Chemical Reactions Analysis

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and zirconium tetrachloride.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonyl chloride group can be substituted with nucleophiles like amines to form sulfonamides.

Common reagents and conditions used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and dilute hydrochloric acid. Major products formed from these reactions include sulfonamides and sulfonyl azides .

Scientific Research Applications

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is utilized in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives. The molecular targets and pathways involved in its reactions include nucleophilic substitution and oxidative chlorination .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related sulfonyl chlorides and ether derivatives is essential to contextualize its properties. Below is a generalized comparison based on analogous compounds and chemical principles:

Table 1: Comparison of Key Features

Key Differences

Reactivity: Sulfonyl chlorides like 5-cyclobutoxy-3-methylpentane-1-sulfonyl chloride are far more reactive than alcohols (e.g., 1-methylcyclopentanol) or fluorinated aromatics (e.g., 2-fluorobiphenyl) due to the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Applications : Unlike 2-fluorobiphenyl (used as a surrogate in analytical standards), sulfonyl chlorides are primarily employed in synthesis for sulfonamide or sulfonate ester formation .

Research Findings and Limitations

- Synthetic Utility : Sulfonyl chlorides are critical in medicinal chemistry for constructing sulfonamide drugs. The cyclobutoxy group may enhance binding affinity in target proteins due to its constrained geometry .

- Thermal Stability : Cyclic ethers with sulfonyl chloride groups are generally heat-sensitive, requiring low-temperature storage to prevent decomposition.

Critical Notes on Evidence Limitations

References and discuss unrelated compounds (e.g., 2-fluorobiphenyl, 1-methylcyclopentanol), limiting the ability to draw precise comparisons. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on sulfonyl chloride derivatives.

Biological Activity

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention for its significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring linked to a pentane chain with a sulfonyl chloride functional group (-SO2Cl). This structure enhances its reactivity, particularly in nucleophilic substitution reactions. The molecular formula is with a molecular weight of approximately 210.73 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClO2S |

| Molecular Weight | 210.73 g/mol |

| IUPAC Name | 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride |

| SMILES | C(C(C(C1CCC1)S(=O)(=O)Cl)C)C) |

Research indicates that 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride exhibits inhibitory effects on various enzymes, particularly sodium-dependent glucose transporters (SGLTs). These transporters play a crucial role in glucose homeostasis, suggesting that this compound could be beneficial in managing diabetes and related metabolic disorders.

Enzyme Interaction Studies

Studies have shown that the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target enzymes, leading to their inhibition. This mechanism is critical for understanding the compound's potential therapeutic applications.

Biological Activity

The biological activity of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride has been characterized through various studies:

- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on SGLTs, which are essential for glucose absorption in the intestines and kidneys.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against specific bacterial strains, although further research is needed to establish these effects conclusively.

Case Studies

Several case studies have explored the biological activity of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited SGLT activity in vitro, leading to reduced glucose uptake in cellular models.

- Antimicrobial Activity Research : Another investigation reported that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Synthesis Methods

The synthesis of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride can be achieved through several methods:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can be synthesized by reacting cyclobutane derivatives with chlorosulfonic acid.

- Optimized Conditions for Yield : Industrial methods may utilize specific catalysts and reaction conditions to enhance yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride, which can influence their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclobutanesulfonyl chloride | Contains a cyclobutane ring | Used as a reagent for amine derivatization |

| 4-(Difluoromethoxy)benzenesulfonyl chloride | Aromatic sulfonyl chloride | Exhibits different reactivity patterns |

| 2-Chloro-N-(cyclobutyl)acetamide | Acetamide derivative | Has distinct biological activity profiles |

The unique combination of the cyclobutane moiety and the pentane chain in 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride may influence its biological activity differently compared to other sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a controlled synthesis of 5-cyclobutoxy-3-methylpentane-1-sulfonyl chloride?

- Methodological Answer : Synthesis requires careful optimization of reaction parameters such as temperature, solvent selection, and stoichiometry. For sulfonyl chloride derivatives, chlorination of thiol precursors or sulfonic acids using reagents like PCl₅ or SOCl₂ is common. Solvent polarity (e.g., methylene chloride or acetone mixtures ) impacts reaction kinetics and purity. Controlled copolymerization strategies, as demonstrated in analogous studies (e.g., P(CMDA-DMDAAC)s synthesis ), highlight the importance of stepwise monomer addition to avoid side reactions.

Q. How can researchers validate the structural integrity of 5-cyclobutoxy-3-methylpentane-1-sulfonyl chloride post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclobutoxy and methyl group positioning, and FT-IR to identify sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. For impurities, HPLC with UV detection (e.g., 254 nm) in methylene chloride:acetone systems can resolve byproducts.

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve contradictions in reported reaction yields for sulfonyl chloride derivatives?

- Methodological Answer : Conflicting yield data often arise from unoptimized variables (e.g., temperature gradients, reagent purity). A DoE approach, as applied in flow-chemistry optimizations for diphenyldiazomethane , systematically tests factors like:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Nonlinear correlation |

| Stoichiometry (PCl₅) | 1.0–2.5 eq | Critical above 1.8 eq |

| Solvent Ratio (CH₂Cl₂:Acetone) | 1:1–3:1 | Maximizes solubility at 2:1 |

| Statistical modeling (e.g., ANOVA) identifies dominant variables, enabling targeted optimization. |

Q. What mechanistic insights explain the instability of 5-cyclobutoxy-3-methylpentane-1-sulfonyl chloride under basic conditions?

- Methodological Answer : Sulfonyl chlorides undergo hydrolysis to sulfonic acids in aqueous media. Cyclobutoxy groups may sterically hinder nucleophilic attack, but basic conditions accelerate degradation via SN2 pathways. Stability studies using kinetic profiling (e.g., monitoring pH-dependent degradation via UV-Vis ) and computational modeling (DFT for transition-state analysis) can elucidate degradation pathways.

Q. How can flow chemistry improve scalability and safety in synthesizing sulfonyl chloride intermediates?

- Methodological Answer : Continuous-flow systems mitigate exothermic risks and enhance reproducibility. For example, Omura-Sharma-Swern oxidation in flow allows precise control of residence time and temperature. Adapting this to sulfonyl chloride synthesis could involve:

- Microreactor Design : Teflon-coated reactors to resist Cl₂ corrosion.

- In-line Analytics : Real-time FT-IR or Raman to monitor conversion.

- Automated Quenching : Immediate neutralization of excess chlorinating agents.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for cyclobutoxy-containing compounds?

- Methodological Answer : Variations in NMR chemical shifts (e.g., cyclobutoxy proton splitting) may stem from conformational flexibility or solvent effects. To resolve:

- Variable Temperature NMR : Assess dynamic ring puckering effects.

- COSY/NOESY : Confirm spatial proximity of methyl and cyclobutoxy groups.

- Cross-Validation : Compare with structurally analogous compounds (e.g., 5-heptenoic acid derivatives ).

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.